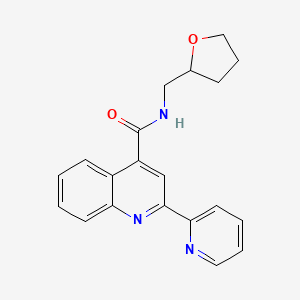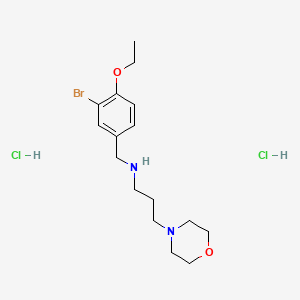![molecular formula C22H26N2O4 B4444488 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4444488.png)
2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide
Vue d'ensemble
Description
2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide, also known as DMP 777, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide derivatives and has a molecular weight of 413.53 g/mol.
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide 777 involves the inhibition of angiogenesis, which is the process of new blood vessel formation. This process is essential for the growth and spread of cancer cells. This compound 777 inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key regulator of angiogenesis. By inhibiting VEGFR2, this compound 777 blocks the formation of new blood vessels, thereby limiting the supply of nutrients and oxygen to cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound 777 has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. This compound 777 has also been found to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide 777 in lab experiments is its specificity for VEGFR2. This allows for targeted inhibition of angiogenesis without affecting other signaling pathways. Additionally, this compound 777 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of using this compound 777 in lab experiments is its solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide 777. One of the potential applications of this compound 777 is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound 777 in different types of cancer and in combination with other therapies. Additionally, the neuroprotective effect of this compound 777 in Parkinson's disease needs to be further investigated. Furthermore, the synthesis of this compound 777 needs to be optimized to improve its yield and purity. Finally, the development of new analogs of this compound 777 with improved properties and efficacy is an area of future research.
Conclusion
In conclusion, this compound 777 is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of angiogenesis, which makes it a promising candidate for the treatment of cancer. This compound 777 has several biochemical and physiological effects, and its specificity for VEGFR2 makes it a valuable tool for lab experiments. Future research on this compound 777 should focus on its efficacy in different diseases, optimization of its synthesis, and development of new analogs.
Applications De Recherche Scientifique
2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide 777 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound 777 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-8-9-16(2)20(14-15)28-17(3)21(25)23-19-7-5-4-6-18(19)22(26)24-10-12-27-13-11-24/h4-9,14,17H,10-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXXWBIRORQMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4444415.png)
![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4444431.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4444438.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B4444445.png)

![4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4444458.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4444466.png)
![2-[1-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4444473.png)

![N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4444494.png)
![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(4-methylphenyl)butanamide](/img/structure/B4444496.png)
![N,2-dimethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4444497.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444499.png)
